![molecular formula C25H21N3O6 B4703175 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4703175.png)
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer drug.
Mecanismo De Acción
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the activity of NAE, which prevents the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier that plays a role in the regulation of protein degradation. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ligase (CRL) complex. The activation of CRL complex leads to the degradation of many proteins involved in cell cycle regulation and DNA repair, leading to cell death.
Biochemical and physiological effects:
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. It has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide is its selectivity towards cancer cells, which makes it a promising anticancer drug candidate. However, one of the limitations of 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide is its potential toxicity to normal cells, which needs to be further investigated. Another limitation is the development of drug resistance, which is a common problem with many anticancer drugs.
Direcciones Futuras
For research include the development of combination therapies, investigation of its potential as a radiosensitizer, development of biomarkers, and investigation of its potential as a treatment for other diseases.
Aplicaciones Científicas De Investigación
2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of many proteins, including those involved in cell cycle regulation and DNA repair. 2-(3-methoxypropyl)-N-(4'-nitro-4-biphenylyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Propiedades
IUPAC Name |
2-(3-methoxypropyl)-N-[4-(4-nitrophenyl)phenyl]-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-34-14-2-13-27-24(30)21-12-7-18(15-22(21)25(27)31)23(29)26-19-8-3-16(4-9-19)17-5-10-20(11-6-17)28(32)33/h3-12,15H,2,13-14H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYBKAIEASZFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.